molecular formula C14H13N3O3 B5708090 {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid

{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid

Cat. No. B5708090
M. Wt: 271.27 g/mol
InChI Key: GKDUBUHUIQPIBG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid, also known as PCA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a derivative of phenoxyacetic acid and contains a pyridine ring that enhances its biological activity.

Mechanism of Action

The mechanism of action of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and glucose uptake. It has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to inhibit glucose uptake in adipocytes, which could have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its high potency and specificity. It has been shown to exhibit potent anti-inflammatory and anti-tumor activity at relatively low concentrations. Additionally, {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been shown to exhibit low toxicity in animal studies, making it a promising candidate for further development. However, one of the main limitations of using {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid. One area of interest is the development of new {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid in animal models.

Synthesis Methods

{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitrophenol with 2-pyridinecarboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. Another method involves the reaction of 4-hydroxy-2-nitrophenol with 2-pyridinecarboxaldehyde, followed by reduction and subsequent reaction with chloroacetic acid. Both methods result in the formation of {4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid as a white crystalline powder.

Scientific Research Applications

{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(19)10-20-12-6-4-11(5-7-12)9-16-17-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,17)(H,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDUBUHUIQPIBG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenoxy]acetic acid

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